8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that belongs to the class of chromen-6-one derivatives. This compound is characterized by the presence of a chlorobenzofuran moiety and a dioxolo ring fused to a chromen-6-one core. Compounds of this nature are often studied for their potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The initial step involves the synthesis of the 5-chlorobenzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Chromen-6-one Core: The chromen-6-one core is synthesized separately, often starting from a suitable phenol derivative. This involves cyclization reactions facilitated by catalysts such as Lewis acids.
Fusion of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving methylenedioxy precursors.
Final Coupling: The final step involves coupling the 5-chlorobenzofuran moiety with the dioxolo-fused chromen-6-one core under specific reaction conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, potentially utilizing continuous flow chemistry techniques.
Chemical Reactions Analysis
8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzofuran moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo further cyclization reactions under appropriate conditions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one include other chromen-6-one derivatives and benzofuran-containing molecules. Some examples are:
7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one: Known for its cytotoxic activity against cancer cell lines.
8-methoxypsoralen: Used in the treatment of skin diseases such as psoriasis.
Angelicin: Another benzofuran derivative with applications in phototherapy.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
8-(5-chloro-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClO5/c19-10-1-2-13-9(3-10)4-14(23-13)12-6-18(20)24-15-7-17-16(5-11(12)15)21-8-22-17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIHJRABBUAFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)C4=CC5=C(O4)C=CC(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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